elastatinal

描述

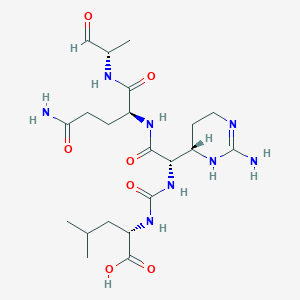

Elastatinal (CAS 51798-45-9, C₂₁H₃₆N₈O₇) is a competitive elastase inhibitor originally isolated from actinomycetes . It exhibits a Ki of 0.21 μM against pancreatic elastase, showing higher efficacy for pancreatic elastase compared to leukocyte elastase . This compound inhibits poliovirus and rhinovirus 2A proteases in vitro without affecting DNA repair or UV-induced sister chromatid exchanges . It is widely used as a positive control in enzymatic assays to study elastase inhibition, with reported IC₅₀ values ranging from 0.5 μg/mL (irreversible inhibition) to 17.8 μg/mL depending on the enzyme source and assay conditions . Its primary mechanism involves binding to the elastase active site, preventing cleavage of substrates like MeOSuc-Ala-Ala-Pro-Val-pNA .

属性

IUPAC Name |

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWCGVPEDDQUDE-YGJAXBLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51798-45-9 | |

| Record name | Elastatinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51798-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Strain Selection and Culture Conditions

This compound is biosynthesized by Streptomyces strain MD469-CG8, a Gram-positive bacterium isolated from soil samples. The strain exhibits high elastase-inhibitory activity under submerged fermentation conditions. The culture medium comprises:

| Component | Concentration (%) | Role in Fermentation |

|---|---|---|

| Glucose | 3.0 | Primary carbon source |

| Soybean meal | 2.0 | Nitrogen and amino acid supply |

| NaCl | 0.3 | Osmotic regulation |

| NH₄Cl | 0.25 | Supplemental nitrogen |

| CaCO₃ | 0.6 | pH buffering agent |

The pH is adjusted to 7.2 using 2 N NaOH prior to sterilization.

Fermentation Process Parameters

Two fermentation methods are employed:

-

Shaking Culture : Conducted in Erlenmeyer flasks at 28°C on a rotary shaker (220 rpm) for 48–66 hours.

-

Tank Fermentation : Scalable bioreactor processes at 30°C with aeration (1.0 vvm) and agitation (500 rpm), completed in 38–48 hours.

Maximal this compound production coincides with the late logarithmic growth phase, as monitored by biomass density and residual glucose levels.

Purification and Isolation Techniques

Primary Recovery and Adsorption

Post-fermentation, the culture broth is centrifuged to remove biomass. This compound in the supernatant is adsorbed onto activated carbon (10% w/v) and eluted with 50% acetone. This step achieves a 4.5-fold purification by removing pigments and nonpolar contaminants.

Ion-Exchange Chromatography

The eluate is concentrated under reduced pressure and subjected to ion-exchange chromatography:

Final Purification

Repeated SP-Sephadex chromatography under identical conditions removes trace contaminants, achieving >98% purity. Lyophilization produces a white powder stable at −20°C for >12 months.

Characterization and Bioactivity Assessment

Purity and Structural Confirmation

High-performance liquid chromatography (HPLC) with a C18 column confirms homogeneity, while mass spectrometry (MS) verifies the molecular mass (573.6 Da) and sequence (Ac-Pro-Ala-Pro-Alaninal).

Elastase Inhibition Assay

This compound’ bioactivity is quantified using N-succinyl-Ala-Ala-Ala-p-nitroaniline as a substrate. The half-maximal inhibitory concentration (IC₅₀) against porcine pancreatic elastase is 0.8 μM, demonstrating superior potency compared to synthetic analogs.

| Protease | IC₅₀ (μM) | Specificity Ratio |

|---|---|---|

| Elastase | 0.8 | 1.0 |

| Trypsin | >100 | >125 |

| Chymotrypsin | >100 | >125 |

Toxicity Profile

Intraperitoneal administration in mice (250 mg/kg) shows no acute toxicity, supporting its potential therapeutic use.

Comparative Analysis of Fermentation vs. Synthetic Routes

While microbial fermentation remains the dominant production method, synthetic approaches face challenges:

-

Peptide Coupling : Linear synthesis of the tetrapeptide backbone (Ac-Pro-Ala-Pro-Alaninal) requires costly protective groups and low-yield oxidation steps.

-

Aldehyde Group Installation : Oxidation of terminal serine to alaninal using pyridinium chlorochromate (PCC) achieves ≤40% efficiency, necessitating complex purification.

Industrial Scalability and Process Economics

Tank fermentation reduces production time by 30% compared to shaking cultures, with a 15% increase in yield (1.2 g/L vs. 1.0 g/L). Downstream processing accounts for 65% of total costs, primarily due to chromatographic steps .

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

科学研究应用

Therapeutic Applications

Chronic Pain Management

Elastatinal has been investigated for its efficacy in managing chronic pain conditions, particularly those involving neuropathic pain. Studies have shown that inhibitors of leukocyte elastase, including this compound, can significantly reduce spontaneous and evoked pain behaviors in mouse models of neuropathic pain, cancer pain, and diabetic neuropathy .

- Case Study: Neuropathic Pain

Muscular Dystrophy

Research indicates that elastase levels are elevated in dystrophic muscle tissues, contributing to inflammation and impaired muscle regeneration. This compound's role as an elastase inhibitor suggests it may mitigate these effects by reducing elastase-mediated damage to myoblasts, thus promoting muscle repair .

- Case Study: Duchenne Muscular Dystrophy (DMD)

Drug Delivery Systems

This compound has been incorporated into polymer-based drug delivery systems aimed at enhancing the bioavailability and therapeutic efficacy of various drugs.

- Polymer Conjugates

Biopharmaceutical Applications

This compound's ability to inhibit proteases makes it valuable in biopharmaceutical formulations where proteolytic stability is essential. For instance, its use in solid dispersions has been studied to enhance the bioavailability of poorly soluble drugs like domperidone.

- Case Study: Domperidone Formulation

Research Insights

This compound's mechanism of action involves the inhibition of leukocyte elastase, which plays a significant role in inflammatory processes and tissue remodeling. This inhibition can have profound implications not only for pain management but also for conditions characterized by chronic inflammation.

- Key Findings:

Data Table: Summary of Applications

作用机制

The mechanism of action of elastatinal involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity.

相似化合物的比较

Research Findings and Discrepancies

- Variable Potency : this compound’s IC₅₀ varies from 0.5 μg/mL (pancreatic elastase) to 17.8 μg/mL (porcine elastase) due to differences in enzyme preparation and substrate specificity .

- Therapeutic Potential: In neuropathic pain models, this compound (20–50 mg/kg) reduced mechanical hyperalgesia, mirroring sivelestat’s effects but with shorter duration .

- Limitations: In studies using human monocytes, this compound failed to inhibit elastase activity, likely due to low bioavailability or enzyme isoform differences .

生物活性

Elastatinal is a notable elastase inhibitor derived from the fermentation of various microorganisms. Its biological activity has been extensively studied, particularly in relation to its effects on elastase, a serine protease that plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound functions primarily by selectively inhibiting human leukocyte elastase (HNE) and other related proteases. The inhibition of elastase is crucial because excessive elastase activity is associated with tissue damage in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and muscular dystrophy.

Key Mechanisms:

- Selective Inhibition: this compound exhibits a high affinity for elastase, effectively blocking its enzymatic activity. This selective inhibition helps to mitigate the inflammatory response associated with elastase overactivity.

- Impact on Cellular Processes: By inhibiting elastase, this compound can influence various cellular processes, including myoblast proliferation and differentiation, which are critical in muscle regeneration and repair.

Research Findings

Numerous studies have documented the effects of this compound on biological systems. Below is a summary of significant findings:

Case Studies

Case Study 1: Impact on Muscular Dystrophy

A study investigated the role of neutrophil-derived elastase in Duchenne muscular dystrophy (DMD). The findings indicated that elevated levels of elastase correlated with reduced myoblast proliferation and increased apoptosis. Treatment with this compound demonstrated improved myoblast survival and differentiation, highlighting its therapeutic potential in DMD management.

Case Study 2: Chronic Inflammatory Conditions

In patients with COPD, elevated levels of HNE were associated with increased mucin secretion from bronchial epithelial cells. This compound was shown to inhibit this secretion effectively, suggesting that it could be beneficial in managing mucus hypersecretion commonly observed in COPD patients.

常见问题

Q. What steps ensure compliance with ethical standards when using this compound in animal studies?

Q. How can researchers enhance the reproducibility of this compound studies across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。